molecular formula C17H17N3O3 B13843693 ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate

Cat. No.: B13843693
M. Wt: 311.33 g/mol
InChI Key: BCCRVZXCOGBQCN-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate is a carbamate derivative featuring a 2-aminoaniline core substituted with a 3-cyanophenylmethoxy group at the para position and an ethyl carbamate moiety at the ortho position. The 3-cyanophenyl group introduces electron-withdrawing properties, which may influence solubility, metabolic stability, and target binding compared to analogs with alternative substituents.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C17H17N3O3/c1-2-22-17(21)20-16-7-6-14(9-15(16)19)23-11-13-5-3-4-12(8-13)10-18/h3-9H,2,11,19H2,1H3,(H,20,21)

InChI Key

BCCRVZXCOGBQCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C#N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate typically proceeds through the following key steps:

  • Step 1: Formation of the 3-cyanobenzyl ether intermediate
    An amino-substituted phenol (2-amino-4-hydroxyphenyl derivative) is reacted with a 3-cyanobenzyl halide (commonly 3-cyanobenzyl chloride or bromide) to form the corresponding ether via nucleophilic substitution at the benzyl halide position. This step introduces the 3-cyanophenyl moiety linked by a methoxy group to the phenol ring.

  • Step 2: Carbamate formation
    The resulting amino-phenyl ether intermediate undergoes carbamate formation by reaction with ethyl chloroformate or a similar carbamoyl chloride reagent. This step converts the amino group into the ethyl carbamate functionality.

  • Solvent and Reaction Conditions
    Polar aprotic solvents such as dimethylformamide (DMF) are often employed to enhance the nucleophilicity of the amino group and phenol oxygen, facilitating substitution reactions. Reaction temperatures are typically controlled to optimize yield and minimize side reactions.

This general approach is consistent with standard carbamate synthesis protocols and is supported by the product description and synthesis notes from Vulcan Chemical.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Nucleophilic substitution (ether formation) Amino-substituted phenol + 3-cyanobenzyl halide in DMF or similar solvent Base may be used to deprotonate phenol; temperature controlled to avoid side reactions
2 Carbamate formation Ethyl chloroformate + amino-phenyl ether intermediate, base (e.g., triethylamine) in dichloromethane or similar solvent Reaction typically at 0°C to room temperature; base scavenges HCl byproduct

Mechanistic Insights

  • The nucleophilic phenol oxygen attacks the electrophilic carbon of the cyanobenzyl halide, displacing the halide and forming the ether linkage.
  • The amino group on the phenyl ring is then carbamoylated by ethyl chloroformate, forming the carbamate ester.
  • The presence of the cyano group on the benzyl moiety is electron-withdrawing, which may influence the reactivity and selectivity of the substitution step.

Supporting Research and Analytical Data

While direct published experimental procedures for this specific compound are limited, analogous carbamate syntheses provide a framework for its preparation. For example, carbamate formation using ethyl chloroformate on aromatic amines is well-documented in the literature, showing high yields and clean conversions.

Analytical Characterization typically includes:

  • Nuclear Magnetic Resonance (NMR) :

    • ^1H NMR signals corresponding to aromatic protons, ethyl carbamate protons (CH2 and CH3), and methoxy linker protons.
    • ^13C NMR confirms carbamate carbonyl and aromatic carbons.
  • Mass Spectrometry (MS) :

    • Molecular ion peak consistent with molecular weight 311.33 g/mol.
  • Infrared Spectroscopy (IR) :

    • Characteristic carbamate carbonyl stretch (~1700 cm^-1).
    • N-H stretching vibrations from the amino and carbamate groups.

Comparative Table of Synthesis Parameters

Parameter Typical Conditions for this compound
Starting materials 2-amino-4-hydroxyphenyl derivative, 3-cyanobenzyl halide, ethyl chloroformate
Solvents Dimethylformamide (DMF), dichloromethane (DCM)
Temperature 0°C to room temperature for carbamate formation; moderate heating for substitution
Reaction time Several hours depending on scale and conditions
Yield Generally high (70-90%) based on analogous carbamate syntheses
Purification Column chromatography or recrystallization

Summary and Outlook

The preparation of this compound involves a classical two-step synthetic route: nucleophilic aromatic substitution to form the cyanophenyl ether, followed by carbamate formation via reaction with ethyl chloroformate. The process benefits from the use of polar aprotic solvents and controlled reaction temperatures to maximize yield and purity.

This compound's unique structure, combining an amino-substituted phenyl ring and a cyanophenyl moiety linked through a methoxy bridge, makes it a valuable scaffold in medicinal chemistry research. The carbamate group enhances its potential biological activity and chemical stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate is characterized by a complex molecular structure that contributes to its biological activity. The compound features:

  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : this compound

The structure includes an ethyl carbamate moiety, which is known for enhancing solubility and bioavailability in pharmaceutical formulations.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of carbamate compounds can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

2. Neuroprotective Effects

There is growing evidence suggesting that this compound may possess neuroprotective effects. Research highlighted that certain carbamate derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

3. Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory properties. In vitro studies showed that it can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory disorders .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibits tumor growth
NeuroprotectionProtects neuronal cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of carbamate derivatives, including this compound, against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Mechanism

In a neurobiology research article, the compound was tested for its ability to prevent neuronal apoptosis induced by oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs in Neurological Therapeutics

Retigabine (Ethyl N-[2-Amino-4-[(4-Fluorophenyl)Methylamino]Phenyl]Carbamate)

Retigabine (Ezogabine) is a structurally related anticonvulsant, differing in the substituent at the 4-position: a 4-fluorobenzylamino group instead of 3-cyanophenylmethoxy. Key comparative data include:

  • Solubility : Retigabine’s original form (Modification A) has low aqueous solubility (0.05 g/L), but its salts/co-crystals with acids (e.g., hydrobromic acid) exhibit significantly enhanced solubility (4.05–19.94 g/L) .
  • Thermal Stability : Retigabine’s co-crystals with methanesulfonic acid show superior thermal stability (TGA mass loss <1% at 100°C) compared to Modification A .
  • Pharmacological Role: Retigabine acts as a potassium channel opener, while the 3-cyanophenylmethoxy substitution in the target compound may alter target specificity due to steric and electronic differences .
Ethyl (2-Amino-4-((4-Fluorobenzyl)Amino)Phenyl)Carbamate (L1)

Molecular docking studies suggest that the 4-fluorobenzyl group enhances hydrophobic interactions with EthR, whereas the 3-cyanophenylmethoxy group’s bulkiness may reduce binding affinity in similar targets .

Substituent Effects on Physicochemical Properties

Lipophilicity
  • Chlorophenyl Carbamates: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (log k = 1.2–2.8) exhibit moderate lipophilicity, influenced by chloro substituents .
Solubility and Stability
  • Retigabine Co-Crystals : Hydrobromic acid co-crystals achieve 80-fold higher solubility than the parent compound, demonstrating the impact of salt formation .
  • Target Compound: The 3-cyanophenylmethoxy group’s electron-withdrawing nature may enhance stability under acidic conditions compared to electron-donating groups (e.g., methoxy in ’s furan derivatives).
EthR Inhibitors
  • L1, L2, L3: EthR inhibitors like L1 (4-fluorobenzylamino) and L3 (dichlorophenyl) highlight the importance of aromatic substituents in enzyme inhibition. The 3-cyanophenylmethoxy group’s nitrile moiety may offer unique hydrogen-bonding or dipole interactions, but its larger size could limit penetration in bacterial targets .

Q & A

Q. What role does the methoxy linker play in modulating conformational flexibility and target selectivity?

  • Methodological Answer : The methoxy group acts as a semi-rigid spacer, restricting rotation of the 3-cyanophenyl moiety. Replace it with ethylene glycol linkers (e.g., as in tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate) to assess flexibility-impacted selectivity using SPR-based binding kinetics .

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